molecular formula C10H9ClO B8796595 4-Chloro-2-cyclopropyl-benzaldehyde CAS No. 1208078-38-9

4-Chloro-2-cyclopropyl-benzaldehyde

Cat. No.: B8796595
CAS No.: 1208078-38-9
M. Wt: 180.63 g/mol
InChI Key: XJXGOQCLEHMUSX-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-benzaldehyde (CAS 1208078-38-9) is a valuable chemical building block in organic synthesis and materials science research. With the molecular formula C10H9ClO and a molecular weight of 180.63 g/mol , this compound features both an aldehyde group and a cyclopropyl substituent on a chlorinated benzene ring, offering multiple sites for chemical modification . Its primary research application is as a key precursor in the synthesis of complex molecules. For instance, it is used to prepare cadmium dithiocarbamate complexes, which serve as single-source precursors for the solvothermal synthesis of cadmium sulfide (CdS) nanoparticles . These nanoparticles have significant potential applications in areas such as solar cells, light-emitting diodes (LEDs), and other optoelectronic devices . Researchers value this compound for its role in developing new materials and catalytic systems. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1208078-38-9

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

4-chloro-2-cyclopropylbenzaldehyde

InChI

InChI=1S/C10H9ClO/c11-9-4-3-8(6-12)10(5-9)7-1-2-7/h3-7H,1-2H2

InChI Key

XJXGOQCLEHMUSX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC(=C2)Cl)C=O

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Physical State : Colorless to pale yellow liquid or solid, depending on purity and temperature .
  • Reactivity : The electron-withdrawing chlorine substituent activates the aromatic ring for electrophilic substitution reactions, while the cyclopropyl group introduces steric hindrance, influencing regioselectivity and reaction kinetics .
  • Applications: Primarily used as a synthetic intermediate in organic chemistry, particularly for constructing complex molecules in pharmaceuticals or agrochemicals.
  • Safety : Requires careful handling due to risks associated with halogenated compounds (e.g., toxicity, irritation) .

Structural identifiers :

  • SMILES : O=CC1=CC=C(Cl)C=C1C2CC2
  • InChI Key : XJXGOQCLEHMUSX-UHFFFAOYSA-N

Comparison with Similar Benzaldehyde Derivatives

Structural and Functional Group Analysis

The table below contrasts 4-Chloro-2-cyclopropyl-benzaldehyde with structurally related benzaldehyde derivatives:

Compound Molecular Formula Substituents Reactivity Profile Applications Safety Considerations
This compound C₁₀H₉ClO Cl (para), cyclopropyl (ortho) Electrophilic substitution, steric hindrance Organic synthesis, medicinal chemistry Handle with care; halogenated compound risks
4-(Bromomethyl)benzaldehyde C₈H₇BrO Br-methyl (para) Nucleophilic substitution (Br as leaving group) Alkylation reactions, cross-coupling Limited toxicological data; handle with precautions
2-Chlorobenzaldehyde C₇H₅ClO Cl (ortho) Electrophilic substitution (meta-directing) Dyestuff intermediates, pharmaceuticals Corrosive; irritant

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Chloro-2-cyclopropyl-benzaldehyde in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is advised if ventilation is insufficient .
  • First Aid : For skin exposure, wash immediately with soap and water for 15 minutes; for eye contact, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Store in a cool, dry place away from oxidizers and ignition sources. Use secondary containment to prevent spills .

Q. How can researchers verify the purity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98% as per typical commercial standards) .
  • NMR Spectroscopy : Confirm structural integrity via 1^1H and 13^13C NMR, comparing peaks to reference spectra (e.g., cyclopropyl protons at δ 0.6–1.2 ppm and aldehyde protons at δ 9.8–10.2 ppm) .
  • Melting Point Analysis : Compare observed mp (e.g., 58–60°C for analogs) to literature values to detect impurities .

Q. What synthetic routes are commonly employed to introduce the cyclopropyl group into benzaldehyde derivatives?

  • Methodological Answer :

  • Cyclopropanation : Use transition metal-catalyzed reactions (e.g., Simmons–Smith reaction with Zn/Cu) to generate cyclopropane rings from alkenes .
  • Cross-Coupling : Suzuki–Miyaura coupling of 2-cyclopropyl boronic acids with halogenated benzaldehydes under Pd catalysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound under varying reaction conditions?

  • Methodological Answer :

  • Controlled Experiments : Systematically vary solvents (polar vs. nonpolar), temperatures, and catalysts to isolate factors affecting reactivity. For example, dichloromethane may stabilize intermediates better than THF .
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates and identify competing pathways .
  • Computational Modeling : Apply DFT calculations to predict electronic effects of the cyclopropyl and chloro substituents on aldehyde reactivity .

Q. What strategies optimize the regioselectivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer :

  • Directing Group Effects : Leverage the electron-withdrawing chloro group to direct nucleophiles to the para position relative to the aldehyde .
  • Catalyst Design : Use Cu(I) or Pd(0) catalysts to activate specific C–Cl bonds while preserving the cyclopropyl ring .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance NAS rates by stabilizing transition states .

Q. How does the cyclopropyl moiety influence the photostability of this compound in material science applications?

  • Methodological Answer :

  • Accelerated Aging Tests : Expose the compound to UV light (λ = 365 nm) and monitor degradation via GC-MS. Compare stability to non-cyclopropyl analogs .
  • Radical Trapping : Add antioxidants (e.g., BHT) to evaluate if cyclopropane ring strain promotes radical-mediated decomposition .
  • Surface Adsorption Studies : Use AFM or XPS to analyze interactions with silica or polymer surfaces, which may stabilize the compound .

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